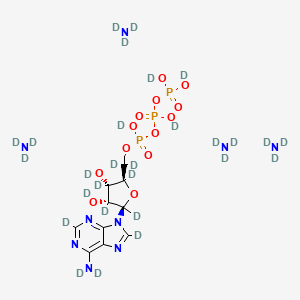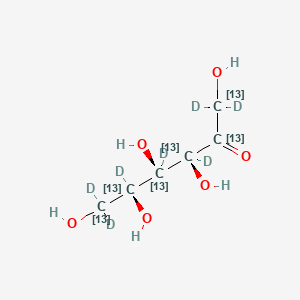
(S)-Phenylephrine-d6 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Phenylephrine-d6 (hydrochloride) is a deuterated form of phenylephrine, a well-known α1-adrenergic receptor agonist. This compound is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of phenylephrine, as well as in the development of analytical methods for detecting phenylephrine in biological samples.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenylephrine-d6 (hydrochloride) typically involves the deuteration of phenylephrine. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out under an inert atmosphere to prevent the incorporation of protium (H) instead of deuterium (D).
Industrial Production Methods
Industrial production of (S)-Phenylephrine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Phenylephrine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of phenolic compounds.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylephrine derivatives.
Applications De Recherche Scientifique
(S)-Phenylephrine-d6 (hydrochloride) is used extensively in scientific research, including:
Chemistry: As a standard in mass spectrometry for the quantification of phenylephrine.
Biology: To study the metabolic pathways and enzyme kinetics of phenylephrine.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenylephrine.
Industry: In the development of analytical methods for the detection of phenylephrine in pharmaceutical formulations.
Mécanisme D'action
(S)-Phenylephrine-d6 (hydrochloride) exerts its effects by binding to α1-adrenergic receptors, leading to vasoconstriction and increased blood pressure. The molecular targets include the α1-adrenergic receptors on vascular smooth muscle cells. The activation of these receptors triggers a cascade of intracellular events involving the activation of phospholipase C, increased intracellular calcium levels, and subsequent muscle contraction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylephrine: The non-deuterated form of (S)-Phenylephrine-d6 (hydrochloride).
Ephedrine: Another α1-adrenergic receptor agonist with similar pharmacological effects.
Pseudoephedrine: A stereoisomer of ephedrine with similar decongestant properties.
Uniqueness
(S)-Phenylephrine-d6 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in analytical studies. The presence of deuterium atoms enhances the stability of the compound and allows for more accurate quantification in mass spectrometry due to the distinct mass difference between deuterium and protium.
Propriétés
Formule moléculaire |
C9H14ClNO2 |
|---|---|
Poids moléculaire |
209.70 g/mol |
Nom IUPAC |
3-[(1S)-1,2,2-trideuterio-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m1./s1/i1D3,6D2,9D; |
Clé InChI |
OCYSGIYOVXAGKQ-JNKAULEOSA-N |
SMILES isomérique |
[2H][C@](C1=CC(=CC=C1)O)(C([2H])([2H])NC([2H])([2H])[2H])O.Cl |
SMILES canonique |
CNCC(C1=CC(=CC=C1)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)

![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B12405102.png)





![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)

![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)
